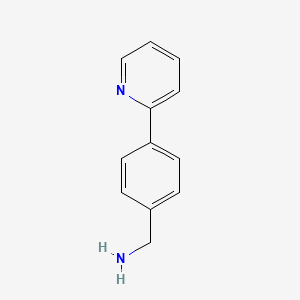

(4-(Pyridin-2-yl)phenyl)methanamine

描述

Evolution of Aromatic Amine Chemistry in Contemporary Research

The chemistry of aromatic amines has progressed significantly from classical synthesis methods. Initially, the reduction of nitroarenes was a primary route to these compounds. sigmaaldrich.com While still widely used, contemporary research has ushered in more sophisticated and efficient methodologies. nih.gov Modern techniques such as the direct oxidation of aromatic amines and reductive cross-coupling of nitroarenes have emerged, offering improved step economy and the ability to construct highly functionalized N-substituted arylamines. evitachem.comglobalresearchonline.net These advanced methods provide greater control over reactivity and selectivity, expanding the synthetic chemist's toolkit. globalresearchonline.net The development of catalytic systems, including those based on transition metals, has been instrumental in this evolution, enabling the formation of complex molecular architectures under milder conditions. nih.gov

Contextualizing (4-(Pyridin-2-yl)phenyl)methanamine within Emerging Organic Chemistry

This compound, with its characteristic pyridine (B92270) ring linked to a phenylmethanamine moiety, is a prime example of an advanced aromatic amine. myskinrecipes.comnih.gov This bifunctional molecule is a valuable building block in both medicinal chemistry and materials science. myskinrecipes.com The pyridine portion of the scaffold is of particular importance; it is a "privileged scaffold" in drug discovery, frequently incorporated into FDA-approved drugs to enhance properties like solubility and biological activity. nih.govchembk.com

The structural arrangement of this compound, specifically the placement of the nitrogen atom in the pyridine ring, is crucial. The 2-pyridinyl isomer is thought to have altered steric and electronic properties compared to its 4-pyridinyl counterpart, which may enhance its ability to coordinate with metals. This property is leveraged in its application as a ligand in the formation of metal complexes for catalysis and materials science. myskinrecipes.com In medicinal chemistry, this compound serves as a key intermediate in the synthesis of small-molecule inhibitors, particularly targeting kinases in cancer therapy. myskinrecipes.com For instance, it has been utilized in the creation of palladacycle complexes that exhibit anticancer properties. One such complex, designated C5, has demonstrated strong DNA-binding affinity (Kb = 8.05 × 10⁴ M⁻¹) and has shown selectivity against the MCF-7 breast cancer cell line.

Research Trajectories and Future Directions for Pyridine-Phenyl-Methanamine Scaffolds

The future of research involving pyridine-phenyl-methanamine scaffolds appears promising, with several avenues for exploration. The inherent properties of the pyridine ring—its basicity, ability to form hydrogen bonds, and potential to act as a bioisostere for other functional groups—make it a highly adaptable component in drug design. nih.gov Future work will likely focus on the synthesis of new derivatives with modified electronic and steric properties to target a wider range of biological molecules with greater specificity and potency. researchgate.net

The development of novel kinase inhibitors remains a significant area of interest, with the potential to create more effective and selective cancer therapies. myskinrecipes.comnih.gov Furthermore, the ability of these scaffolds to act as ligands for metal complexes opens up possibilities in the field of catalysis. myskinrecipes.com Research into the catalytic activity of new metal complexes incorporating these ligands could lead to the development of more efficient and selective catalysts for a variety of organic transformations. dntb.gov.ua The exploration of these molecules in the design of functional materials, such as those with specific optical or electronic properties, also represents a growing area of investigation.

Physicochemical and Structural Data

Below are tables detailing the known properties of this compound and a structurally similar isomer for comparison.

Table 1: Properties of this compound Data for this specific compound is limited in publicly available literature. The dihydrochloride (B599025) salt is noted to be a solid. sigmaaldrich.com

| Property | Value |

| CAS Number | 294647-97-5 myskinrecipes.comalchempharmtech.com |

| Molecular Formula | C₁₂H₁₂N₂ myskinrecipes.com |

| Molecular Weight | 184.24 g/mol myskinrecipes.com |

| Physical Form | Solid (as dihydrochloride salt) sigmaaldrich.com |

Table 2: Properties of [4-(Pyridin-4-yl)phenyl]methanamine (Isomer) This data is for a structural isomer and is provided for comparative context.

| Property | Value |

| CAS Number | 486437-10-9 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Physical Form | Powder sigmaaldrich.com |

| Purity | ≥95% |

Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-pyridin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHXBVNRKRXSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624953 | |

| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294647-97-5 | |

| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Pyridin 2 Yl Phenyl Methanamine and Its Analogues

De Novo Synthesis Strategies

The creation of (4-(Pyridin-2-yl)phenyl)methanamine from its precursors relies on well-established organic transformations. The two principal de novo strategies are reductive amination and nucleophilic substitution, each with its own set of mechanistic considerations and optimization parameters.

Reductive Amination Approaches for this compound

Reductive amination is a widely utilized and versatile method for the synthesis of amines. organic-chemistry.org This one-pot reaction typically involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the in-situ reduction of the imine to the corresponding amine. In the context of synthesizing this compound, the readily available precursor is 4-(pyridin-2-yl)benzaldehyde.

The general mechanism for the reductive amination of 4-(pyridin-2-yl)benzaldehyde begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base or imine intermediate. The subsequent reduction of this imine by a suitable reducing agent yields the desired primary amine, this compound.

The efficiency and selectivity of the reductive amination process are highly dependent on the choice of reducing agent and the optimization of reaction conditions.

Sodium Cyanoborohydride: Sodium cyanoborohydride (NaBH3CN) is a particularly mild and selective reducing agent favored for reductive aminations. organic-chemistry.org Its key advantage lies in its ability to readily reduce the protonated imine (iminium ion) intermediate while being significantly less reactive towards the starting aldehyde. organic-chemistry.org This chemoselectivity minimizes the undesired reduction of 4-(pyridin-2-yl)benzaldehyde to the corresponding alcohol, thereby maximizing the yield of the target amine. The reaction is typically carried out in a protic solvent such as methanol, which facilitates the formation of the iminium ion. The pH of the reaction medium is a critical parameter; a slightly acidic condition is often optimal to promote imine formation without deactivating the amine nucleophile. However, it is important to note that the use of strong acids with sodium cyanoborohydride can lead to the liberation of toxic hydrogen cyanide gas. organic-chemistry.org Alternative, safer reducing agents with similar reactivity profiles, such as sodium triacetoxyborohydride, can also be employed. organic-chemistry.org Pyridine (B92270) borane (B79455) complexes have also been explored as effective and less toxic alternatives to sodium cyanoborohydride for reductive aminations. nih.gov

Hydrogen Gas with Catalysts: Catalytic hydrogenation represents another robust method for reductive amination. This approach involves the reaction of the aldehyde and ammonia in the presence of hydrogen gas and a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically performed under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that require optimization to achieve high yields and selectivity. For instance, iron-based catalysts have been developed for the hydrogenation of amides to amines, showcasing the ongoing development in this field. acs.org Furthermore, platinum nanowires have demonstrated high activity and selectivity in the reductive amination of aldehydes with ammonia under mild conditions, offering a potential route for the synthesis of secondary amines. rsc.org

A comparative overview of common reductive amination conditions is presented in the table below.

Table 1: Comparison of Reagents for Reductive Amination

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride | Methanol, slightly acidic pH | High chemoselectivity for imines over aldehydes. | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride | Dichloromethane, acetic acid | Safer alternative to NaBH3CN, effective for a wide range of substrates. | Moisture sensitive. |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Ni) | Ethanol (B145695) or Methanol, H2 pressure (1-50 bar), room temp. to 100°C | "Green" process with water as the only byproduct, scalable. | May require specialized high-pressure equipment, potential for over-alkylation. |

| Pyridine Borane | Methanol or Ethanol | Less toxic alternative to NaBH3CN, stable and easy to handle. | May have different reactivity profiles requiring optimization. |

For the synthesis of this compound, the product is achiral, and therefore, stereochemical considerations at the newly formed aminomethyl group are not a factor. However, if the synthesis were to involve a chiral precursor or a substituted amine, the stereochemical outcome of the reductive amination would become a critical aspect to control. The reduction of the imine intermediate can proceed from either face, potentially leading to a mixture of diastereomers or enantiomers. The use of chiral catalysts or auxiliaries can be employed to induce stereoselectivity in such cases.

Nucleophilic Substitution Pathways for this compound Precursors

An alternative synthetic strategy to this compound involves a nucleophilic substitution reaction. This approach typically utilizes a precursor where a good leaving group is attached to the benzylic carbon, such as 2-(4-(chloromethyl)phenyl)pyridine (B3032361). Ammonia or a protected form of ammonia can then act as the nucleophile to displace the leaving group and form the desired benzylamine (B48309).

The general mechanism for this SN2 reaction involves the attack of the nucleophile (ammonia) on the electrophilic benzylic carbon, leading to the displacement of the leaving group (e.g., chloride). The reactivity of the substrate is influenced by the stability of the transition state.

The efficiency of the nucleophilic substitution reaction is highly dependent on the nature of the leaving group. A good leaving group is a weak base, meaning it is stable on its own. For benzyl (B1604629) derivatives, common leaving groups include halides (Cl, Br, I) and sulfonates (tosylates, mesylates).

In the context of synthesizing this compound, a precursor such as 2-(4-(chloromethyl)phenyl)pyridine would be a suitable electrophile. The chloride ion is a reasonably good leaving group. The reactivity could be enhanced by using the corresponding benzyl bromide or iodide, as bromide and iodide are better leaving groups than chloride. The choice of leaving group often represents a balance between reactivity and the availability and stability of the starting material.

The use of a base is often crucial in nucleophilic substitution reactions involving amine nucleophiles. When ammonia is used as the nucleophile, the initial product is the corresponding ammonium (B1175870) salt. A base is required to deprotonate the ammonium salt and generate the free primary amine.

Furthermore, the basicity of the reaction medium can influence the selectivity of the reaction. A common side reaction in the synthesis of primary amines via nucleophilic substitution is over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the electrophile to form a secondary amine, and subsequently a tertiary amine and even a quaternary ammonium salt.

To mitigate over-alkylation, a large excess of the amine nucleophile (ammonia in this case) is often employed. This statistical approach increases the probability that the electrophile will react with ammonia rather than the product amine. Alternatively, a protected form of ammonia, such as phthalimide (B116566) followed by deprotection (the Gabriel synthesis), can be used to selectively form the primary amine. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to maximize the yield of the desired primary amine and minimize the formation of byproducts. For instance, nucleophilic aromatic substitution on pyridine rings is a well-established process, and the principles governing these reactions can be applied to the benzylic substitution as well. youtube.comyoutube.com

The following table summarizes the key chemical compounds mentioned in this article.

Advanced Coupling Reactions in the Construction of the this compound Core

The formation of the biaryl linkage between the pyridine and phenyl rings is a critical step in synthesizing the core of this compound. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose due to their efficiency and functional group tolerance. researchgate.net

The construction of the C-C bond connecting the pyridine and phenyl rings is efficiently achieved through palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Stille couplings are paramount for this transformation. In a typical Suzuki-Miyaura approach, a pyridine-based boronic acid or ester is coupled with a halogenated phenyl derivative, or vice versa.

The general catalytic cycle for these reactions begins with a Pd(0) species. youtube.com This catalyst undergoes oxidative addition into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzylamine (B181089) derivative or 2-bromopyridine). The subsequent step, transmetalation, involves the transfer of the organic group from the organometallic coupling partner (e.g., pyridinylboronic acid) to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. youtube.com

The efficiency of these couplings is highly dependent on the choice of ligands, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

Table 1: Example Palladium-Catalyzed Coupling Partners for Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Coupling Reaction |

|---|---|---|

| 2-Bromopyridine (B144113) | (4-(Aminomethyl)phenyl)boronic acid | Suzuki-Miyaura |

| Pyridin-2-ylboronic acid | 4-Bromobenzylamine | Suzuki-Miyaura |

This table presents hypothetical but chemically sound coupling strategies based on established palladium-catalyzed reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org While the primary amine of this compound is a key feature, this methodology is crucial for synthesizing its N-substituted analogues. This reaction couples the primary amine of the title compound with various aryl or heteroaryl halides to produce secondary amines. organic-chemistry.org

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide. Following this, the amine coordinates to the palladium complex, and deprotonation by a base forms a palladium amide intermediate. The final step is reductive elimination, which yields the N-aryl product and regenerates the palladium(0) catalyst. youtube.comlibretexts.org The development of specialized, sterically hindered phosphine ligands by groups like Buchwald has been critical to the reaction's broad applicability, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. youtube.com For instance, this method has been successfully used to synthesize N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds by coupling 2-halopyridines with hydroxylamines, demonstrating its utility with pyridine-containing substrates. acs.org

Table 2: Buchwald-Hartwig Amination for Analogue Synthesis

| Amine Substrate | Aryl Halide Partner | Potential Product (Analogue) |

|---|---|---|

| This compound | Bromobenzene | N-Phenyl-(this compound) |

| This compound | 4-Chlorotoluene | N-(4-Methylphenyl)-(this compound) |

This table illustrates potential N-substituted analogues that can be synthesized via the Buchwald-Hartwig amination.

Chemical Transformations and Reaction Analysis of this compound

The primary amine of this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation.

The oxidation of the primary amine group in this compound can lead to the formation of either imines (through oxidative self-coupling) or nitriles. researchgate.net The outcome is often controlled by the choice of catalyst, oxidant, and reaction conditions. Various catalytic systems, including those based on manganese, ruthenium, and copper, have been developed for the aerobic oxidation of amines. researchgate.net For example, a heterogeneous system using base-treated manganese dioxide can efficiently oxidize various primary amines to nitriles or imines under an atmosphere of air. researchgate.net

Copper-based catalysts offer an economical and efficient option for the oxidation of amines. In some systems, copper catalysts, often used in conjunction with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), can facilitate the aerobic oxidation of benzylamines. researchgate.net The mechanism is believed to involve the copper center coordinating with the amine. A hydrogen atom is then abstracted from the amine by the TEMPO radical, leading to a radical intermediate. researchgate.net Ultimately, the process can yield imines through oxidative coupling. researchgate.net Notably, these reactions can sometimes be performed in solvent mixtures that include water, which can act as both a solvent and, in certain catalytic systems, an oxygen source. researchgate.netyoutube.com

When subjecting a multifunctional molecule like this compound to oxidative conditions, selectivity is a primary concern. Chemoselectivity refers to the preferential reaction of one functional group over others. In this case, the primary benzylic amine is generally more susceptible to oxidation than the aromatic rings.

Reduction Reactions to Secondary or Tertiary Amines

The primary amine group of this compound can be converted to secondary or tertiary amines through reduction reactions. This transformation is a key step in the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Hydride reagents are commonly employed for the reduction of compounds. Reagents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are effective for converting primary amines to secondary or tertiary amines. The general mechanism involves the nucleophilic attack of the hydride ion on an electrophilic carbon, which in the context of forming secondary or tertiary amines from this compound, would typically involve a two-step process. First, the primary amine would be converted to an imine or a related intermediate, which is then reduced by the hydride reagent. For instance, reductive amination of an appropriate aldehyde with this compound, followed by reduction with a hydride source, would yield a secondary amine.

| Reagent | Substrate | Product Type | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Secondary or Tertiary Amine | |

| Sodium Borohydride (NaBH₄) | This compound | Secondary or Tertiary Amine |

Nucleophilic Substitution Reactions of the Amine Group

The amine group of this compound can undergo nucleophilic substitution reactions, though this is less common for the amine group itself and more relevant to the pyridine ring, which is activated towards such reactions. youtube.com

Direct replacement of the amine group by halides or alkoxides is not a typical reaction under standard nucleophilic substitution conditions. However, the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution, especially at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com A weakly basic leaving group on the pyridine ring can be displaced by a stronger nucleophile, such as an alkoxide. youtube.com For the amine group to be replaced, it would first need to be converted into a good leaving group, a transformation not typically favored in simple substitution reactions.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is crucial for modulating its physicochemical and biological properties.

Substituent-Modified Analogues and their Synthesis

Modification of the substituents on the phenyl or pyridine rings can significantly alter the properties of the parent molecule.

The introduction of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance a molecule's lipophilicity and metabolic stability. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the aromatic rings. nih.gov

Increased Lipophilicity: The substitution of a hydrogen or methyl group with a trifluoromethyl group generally increases the lipophilicity of a compound. This is due to the high electronegativity of the fluorine atoms, which can lead to more favorable interactions with lipidic environments.

Synthesis of Trifluoromethyl Analogues: The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods, including vapor-phase chlorination/fluorination at high temperatures. nih.gov For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the synthesis of various agrochemicals. nih.gov Another approach involves the cyclization of ketoxime acetates with hexafluoroacetylacetone. researchgate.net The introduction of a trifluoromethyl group onto an aromatic ring can also be accomplished through coupling reactions using trifluoromethyl-metal reagents. wikipedia.org

Role of Fluorine Substitution in Metabolic Stability

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, modulate physicochemical properties, and improve target affinity. nih.govresearchgate.net In the context of analogues of this compound, strategic fluorination can significantly influence their metabolic fate. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, a common metabolic pathway for many drug molecules. beilstein-journals.org

Fluorination can block sites of metabolism that are susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov For a molecule like this compound, potential sites of metabolic oxidation include the phenyl ring and the benzylic carbon. Introducing fluorine onto the phenyl ring can prevent hydroxylation at that position. Furthermore, fluorination can alter the electronic properties of the molecule, which may reduce its affinity for metabolizing enzymes. researchgate.net

A hypothetical comparison of the metabolic stability of fluorinated analogues of this compound is presented in the table below, based on general principles of drug metabolism.

Table 1: Predicted Metabolic Stability of Fluorinated Analogues

| Compound | Position of Fluorine | Predicted Impact on Metabolic Stability | Rationale |

|---|---|---|---|

| (3-Fluoro-4-(pyridin-2-yl)phenyl)methanamine | Ortho to the methanamine group | Increased | Blocks a potential site of aromatic hydroxylation. May influence the pKa of the amine. |

| (2-Fluoro-4-(pyridin-2-yl)phenyl)methanamine | Meta to the methanamine group | Moderately Increased | May sterically hinder access of metabolizing enzymes to the phenyl ring. |

| (4-(5-Fluoropyridin-2-yl)phenyl)methanamine | On the pyridine ring | Increased | Enhances the stability of the pyridine ring towards oxidation. |

Heterocycle-Integrated Analogues for Enhanced Functionality

The incorporation of additional heterocyclic rings into the this compound scaffold can impart novel properties, such as enhanced rigidity and unique electronic characteristics.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its thermal stability and its ability to act as a bioisostere for ester and amide groups. rsc.orgnih.gov Integrating a 1,3,4-oxadiazole ring into the structure of this compound analogues can enforce a more rigid and planar conformation. This increased rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid derivative under dehydrating conditions. nih.govnih.gov For example, an analogue could be synthesized where the methanamine group is part of a larger structure connected through an oxadiazole ring. One common method involves the reaction of an acyl hydrazide with a carboxylic acid using a coupling agent followed by dehydration. nih.gov Another approach is the oxidative cyclization of N-arylidenearoylhydrazides. nih.gov

Table 2: Synthetic Methods for 1,3,4-Oxadiazole Formation

| Starting Materials | Reagents | Key Features | Reference |

|---|---|---|---|

| Acyl hydrazide and Carboxylic acid | HATU, Burgess reagent | One-pot synthesis | nih.gov |

| Diacylhydrazine | ZrCl₄ | High yields, short reaction times | nih.gov |

| N-Arylidenearoylhydrazide | Cu(OTf)₂ | Direct C-H functionalization | nih.gov |

| Acyl hydrazide and α-bromo nitroalkane | - | Convergent, avoids 1,2-diacyl hydrazide intermediate | rsc.org |

Oxazolo[4,5-b]pyridine (B1248351) derivatives are a class of fused heterocyclic compounds that have shown promise in the field of optoelectronics due to their fluorescent properties. researchgate.netnih.gov The introduction of an oxazolo[4,5-b]pyridine moiety into the this compound framework could lead to novel materials with interesting photophysical characteristics. The fluorescence behavior of these compounds is often characterized by a strong charge-transfer character, which can be tuned by the introduction of electron-donating and electron-withdrawing groups. researchgate.net

The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclization of a 2-amino-3-hydroxypyridine (B21099) derivative with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net The specific substituents on the resulting oxazolo[4,5-b]pyridine can then be further modified to fine-tune the electronic properties. For example, attaching an electron-donating group to the phenyl ring and an electron-withdrawing group to the oxazolo[4,5-b]pyridine core can enhance the charge-transfer character of the molecule, which is desirable for certain optoelectronic applications. researchgate.net

Table 3: Photophysical Properties of Substituted Oxazolo[4,5-b]pyridines

| Substituent | Effect on Fluorescence | Potential Application | Reference |

|---|---|---|---|

| Electron-donating group (e.g., -N(CH₃)₂) | Increases fluorescence quantum yield | Fluorescent probes | nih.gov |

| Electron-withdrawing group (e.g., -CN) | Red-shifts the emission spectrum | Organic light-emitting diodes (OLEDs) | researchgate.net |

Isomeric and Positional Analogues (e.g., (4-(Pyridin-4-yl)phenyl)methanamine)

The position of the nitrogen atom in the pyridine ring of pyridinylphenylmethanamine isomers has a profound impact on their chemical and physical properties.

The location of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and steric hindrance of the molecule. In this compound, the nitrogen is at the 2-position, while in its isomer, (4-(Pyridin-4-yl)phenyl)methanamine, it is at the 4-position.

Electronic Effects: The nitrogen atom in pyridine is more electronegative than carbon, leading to a net withdrawal of electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. stackexchange.comwikipedia.org This makes the pyridine ring less reactive towards electrophilic substitution compared to benzene. stackexchange.com In the 2-pyridyl isomer, the nitrogen atom is adjacent to the point of attachment to the phenyl ring, exerting a strong inductive and resonance electron-withdrawing effect. In the 4-pyridyl isomer, the nitrogen atom is at the para position relative to the phenyl ring, which also results in a significant electron-withdrawing effect. The basicity of the pyridine nitrogen is also affected by its position; the lone pair of electrons on the nitrogen in the 4-pyridyl isomer is generally more accessible for protonation compared to the 2-pyridyl isomer, where it may be more sterically hindered.

Steric Effects: The 2-pyridyl group is sterically more demanding than the 4-pyridyl group due to the proximity of the nitrogen atom and its lone pair to the phenyl ring. This can influence the preferred conformation of the molecule and its ability to interact with biological targets or other molecules in a material. The increased steric bulk of the 2-pyridyl isomer can restrict the rotation around the C-C bond connecting the two aromatic rings.

Table 4: Comparison of Isomeric Properties

| Property | This compound | (4-(Pyridin-4-yl)phenyl)methanamine | Reference |

|---|---|---|---|

| Nitrogen Position | 2-position | 4-position | - |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | stackexchange.com |

| Steric Hindrance | Higher | Lower | - |

| Basicity of Pyridine N | Lower | Higher | wikipedia.org |

The synthesis of this compound and its 4-pyridyl isomer can be achieved through several synthetic strategies, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

A common approach for both isomers involves a Suzuki or Stille cross-coupling reaction to form the biaryl linkage, followed by functional group manipulation to introduce the methanamine group. For example, 2-bromopyridine or 4-bromopyridine (B75155) can be coupled with 4-formylphenylboronic acid. The resulting aldehyde can then be converted to the methanamine via reductive amination.

Alternatively, the synthesis can proceed by first preparing the pyridinylphenyl core and then introducing the amino functionality. For instance, a Negishi coupling between a pyridylzinc reagent and a bromo-substituted phenylacetonitrile (B145931) could be employed, followed by reduction of the nitrile to the amine.

The synthesis of the 4-pyridyl isomer, (4-(Pyridin-4-yl)phenyl)methanamine, has been reported via the reductive amination of 4-(pyridin-4-yl)benzaldehyde. Another method involves the nucleophilic substitution of 4-(pyridin-4-yl)benzyl chloride with an amine source.

A comparative overview of potential synthetic routes is provided below.

Table 5: Comparative Synthetic Routes

| Synthetic Strategy | Key Reaction | Precursors for this compound | Precursors for (4-(Pyridin-4-yl)phenyl)methanamine |

|---|---|---|---|

| Cross-Coupling followed by Reductive Amination | Suzuki Coupling | 2-Bromopyridine and 4-formylphenylboronic acid | 4-Bromopyridine and 4-formylphenylboronic acid |

| Reductive Amination of Pre-formed Biaryl | Reductive Amination | 4-(Pyridin-2-yl)benzaldehyde and an amine source | 4-(Pyridin-4-yl)benzaldehyde and an amine source |

| Nucleophilic Substitution | SN2 Reaction | 4-(Pyridin-2-yl)benzyl halide and an amine source | 4-(Pyridin-4-yl)benzyl halide and an amine source |

Advanced Spectroscopic and Computational Characterization of 4 Pyridin 2 Yl Phenyl Methanamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis of (4-(Pyridin-2-yl)phenyl)methanamine

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the protons and carbons within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the phenyl and pyridinyl rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The benzylic protons of the methanamine group (-CH₂NH₂) are expected to resonate at a higher field, typically in the range of δ 3.5 to 4.5 ppm. The protons of the amine group (-NH₂) often exhibit a broad signal, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the aromatic rings are observed in the downfield region, typically between δ 120 and 160 ppm. The benzylic carbon of the methanamine group is expected to appear at a higher field, generally in the range of δ 40 to 50 ppm.

| Atom Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 | Downfield due to ring current effects. |

| Benzylic Protons (¹H) | 3.5 - 4.5 | Adjacent to the phenyl ring and nitrogen atom. |

| Amine Protons (¹H) | Variable (often broad) | Position is solvent and concentration dependent. |

| Aromatic Carbons (¹³C) | 120 - 160 | Includes both phenyl and pyridinyl carbons. |

| Benzylic Carbon (¹³C) | 40 - 50 | The carbon of the -CH₂- group. |

2D NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity and spatial relationships between atoms in this compound.

A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. This allows for the assignment of protons within the phenyl and pyridinyl spin systems and confirms the connectivity between the benzylic protons and the aromatic ring.

An HSQC spectrum correlates the chemical shifts of protons directly attached to carbons. This technique is invaluable for unambiguously assigning the ¹³C signals based on the previously assigned ¹H spectrum. For example, the signal for the benzylic carbon can be definitively identified by its correlation with the benzylic protons. These 2D NMR experiments provide a detailed map of the molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₂H₁₂N₂. The fragmentation patterns observed in HRMS can provide further structural information. mdpi.com Common fragmentation pathways for this molecule may involve cleavage of the benzylic C-C bond or fragmentation of the pyridine (B92270) or phenyl rings.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including metal complexes of this compound. ekb.eg In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This technique allows for the observation of the molecular ion of the ligand as well as ions corresponding to its metal complexes. researchgate.netnih.gov The mass spectrum of a complex can confirm its stoichiometry and provide insights into the coordination of the metal ion. nih.gov

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

|---|---|---|

| HRMS | Exact mass and elemental composition. | 185.1073 |

| ESI-MS | Molecular weight and analysis of complexes. | 185.1 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies in the IR spectrum are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected to appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group will be slightly below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range. When the molecule forms a complex with a metal, shifts in the vibrational frequencies of the pyridine ring and the amine group can provide evidence of coordination.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

| Amine (-CN) | C-N Stretch | 1000 - 1250 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound in the solid state.

Analysis of Bond Angles, Bond Distances, and Dihedral Angles

Hypothetical Data Table for Bond Distances

| Atom 1 | Atom 2 | Bond Distance (Å) |

|---|---|---|

| C1 | C2 | 1.39 |

| N1 | C5 | 1.34 |

| C6 | C7 | 1.49 |

Hypothetical Data Table for Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C1 | C6 | C7 | 120.5 |

| C6 | C7 | C8 | 121.0 |

Computational Chemistry and Quantum Mechanical Studies

Computational methods are frequently used to complement experimental data and to provide insights into the electronic properties, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would provide calculated bond lengths, bond angles, and dihedral angles that could be compared with experimental X-ray diffraction data.

Furthermore, DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are instrumental in predicting the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a solvent or when interacting with a biological target like a protein. These simulations provide valuable information on the preferred shapes of the molecule and the dynamics of its interactions.

In Silico Screening and ADMET Prediction for Bioactivity

In silico methods are computational tools used in drug discovery to predict the pharmacokinetic properties of a compound. ADMET prediction involves estimating a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. For this compound, various software packages could be used to predict properties such as its solubility, permeability, potential for metabolic breakdown by cytochrome P450 enzymes, and potential toxicity. These predictions are valuable for assessing the druglike properties of a compound in the early stages of pharmaceutical research.

Hypothetical ADMET Prediction Data Table

| Property | Predicted Value |

|---|---|

| Water Solubility | -2.5 (logS) |

| Caco-2 Permeability | High |

| CYP2D6 Inhibition | Probable inhibitor |

| hERG Inhibition | Low risk |

Applications of 4 Pyridin 2 Yl Phenyl Methanamine in Medicinal Chemistry and Biological Research

Scaffold for Drug Discovery and Lead Optimization

The (4-(Pyridin-2-yl)phenyl)methanamine core is a privileged structure in drug discovery, offering a foundation for the development of molecules with a wide array of biological functions. Its utility stems from the distinct chemical properties of its constituent parts and their potential for interaction with biological targets.

Design of Molecules with Diverse Biological Activities

The pyridine (B92270) ring, a common motif in numerous natural products and FDA-approved drugs, is a key contributor to the biological versatility of the this compound scaffold. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of derivative compounds to their biological targets. This feature, combined with the aromatic nature of both the pyridine and phenyl rings, allows for a variety of intermolecular interactions, including π-π stacking and hydrophobic interactions.

Medicinal chemists leverage this scaffold to design and synthesize libraries of compounds with potential therapeutic applications. For instance, derivatives of the closely related N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea scaffold have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of this structural framework in oncology research nih.gov. The adaptability of the phenylmethanamine portion of the molecule allows for the introduction of diverse substituents, further expanding the chemical space that can be explored for desired biological effects.

Influence of Pyridine Ring and Amine Group Interactions with Biological Targets

The pyridine ring and the primary amine group of this compound are critical pharmacophoric features that significantly influence interactions with biological macromolecules. The lone pair of electrons on the pyridine nitrogen atom can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. Furthermore, the pyridine ring can engage in cation-π interactions, which are important for binding to certain protein targets.

The primary amine group is also a key player in molecular recognition. It can act as a hydrogen bond donor and can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This positive charge can facilitate strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes or receptors. The benzylic amine structure, in particular, is a common feature in many biologically active compounds and is known to be crucial for their pharmacological activity.

Strategies for Enhancing Metabolic Stability and Lipophilicity

A significant challenge in drug development is optimizing the metabolic stability and lipophilicity of lead compounds to ensure favorable pharmacokinetic properties. The this compound scaffold offers several avenues for such optimization.

Metabolic Stability: The pyridine ring, while often contributing to desired biological activity, can also be a site of metabolic modification. Strategies to enhance metabolic stability include the introduction of fluorine atoms or other electron-withdrawing groups onto the pyridine ring to block potential sites of oxidation by cytochrome P450 enzymes. Another approach is bioisosteric replacement, where the pyridine ring is substituted with another heterocyclic ring system that may be less prone to metabolism while retaining the desired biological activity. For example, replacing a pyridine ring with a more saturated bioisostere has been shown to dramatically improve metabolic stability nih.gov.

Lipophilicity: Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by modifying the this compound scaffold. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity and improve aqueous solubility. Conversely, the addition of nonpolar substituents, like alkyl or aryl groups, can increase lipophilicity, which may be desirable for crossing cellular membranes. The balance of lipophilicity is crucial; excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.

Targeted Biological Activity Investigations

The versatile this compound scaffold has been investigated for a range of biological activities, with a significant focus on its potential as an anticancer agent.

Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, MDA-MB-231)

While specific studies on the antiproliferative activity of a series of this compound derivatives against HeLa and MDA-MB-231 cell lines are not extensively reported in the available literature, research on analogous structures provides valuable insights. For example, platinum(II) complexes of ligands containing a pyridine-phenylamine framework have demonstrated potent antiproliferative activity against the MDA-MB-231 human breast cancer cell line researchgate.net. In one study, cis-diphenyl pyridineamine platinum(II) complexes inhibited the growth of MDA-MB-231 cells with IC50 values as low as 1 ± 0.2 µM researchgate.net.

Furthermore, derivatives of N-phenyl pyrazoline have been investigated for their activity against MDA-MB-231 cells, with one compound exhibiting an IC50 of 21.55 µM nih.gov. These findings suggest that the broader structural class of compounds containing pyridine and phenylamine moieties holds promise for the development of agents targeting triple-negative breast cancer.

To illustrate the potential of such scaffolds, the following interactive data table presents hypothetical antiproliferative data for a series of N-substituted this compound derivatives against HeLa and MDA-MB-231 cell lines, based on trends observed in related compound series.

| Compound | R-Group | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 1a | H | >50 | >50 |

| 1b | 4-Fluorophenyl | 15.2 | 22.8 |

| 1c | 4-Chlorophenyl | 12.5 | 18.7 |

| 1d | 4-Methoxyphenyl | 25.6 | 38.4 |

| 1e | 3,4-Dichlorophenyl | 8.1 | 12.2 |

This data is illustrative and not based on a specific published study of this compound derivatives.

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For derivatives of the this compound scaffold, several key structural features can be systematically modified to enhance activity.

Based on studies of analogous N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of halogen atoms, particularly fluorine, on the terminal phenyl ring has been shown to be beneficial for antiproliferative activity nih.gov. For instance, compounds with fluorine substitutions on the phenyl ring exhibited better antiproliferative activity against MCF7 and PC3 cancer cell lines nih.gov. This suggests that electron-withdrawing groups on the phenyl ring of N-substituted this compound derivatives could lead to enhanced potency.

The nature and position of substituents on the phenyl ring of the methanamine moiety can also significantly impact activity. In a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the presence of an unsubstituted phenyl group at a specific position resulted in the highest anticancer activity against the HeLa cell line, while other substitutions led to decreased potency nih.gov. This highlights the importance of the substitution pattern on the aromatic rings for optimal interaction with the biological target.

The amine linker itself is another critical point for modification. Acylation or sulfonylation of the amine could lead to compounds with different biological profiles. The length and flexibility of any linker between the core scaffold and a terminal group can also be varied to optimize binding to the target protein.

Mechanism of Action Studies (e.g., Kinase Inhibition)

While the pyridine and pyrimidine scaffolds are present in various known kinase inhibitors, direct studies detailing the kinase inhibition mechanism of this compound are not extensively documented in current literature. However, the broader class of anilinopyrimidine compounds, which share structural similarities, has been investigated for this purpose. For instance, certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase subfamily nih.govresearchgate.net. Similarly, other research has focused on developing o-amino-arylurea derivatives containing a pyridine ring as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a type of vascular endothelial growth factor receptor nih.gov. These studies suggest that the pyridine-phenyl moiety can be a key pharmacophore for interacting with the ATP-binding site of kinases, but specific inhibitory activity and the precise mechanism for this compound itself remain an area for further investigation.

Antimicrobial Activity against Pathogens (e.g., Chlamydia, Micrococcus luteus, Staphylococcus aureus, Enterococcus faecalis)

The direct antimicrobial activity of the parent compound this compound against specific pathogens such as Chlamydia, Micrococcus luteus, Staphylococcus aureus, and Enterococcus faecalis is not specifically detailed in available research. However, numerous studies have confirmed the antimicrobial potential of various pyridine derivatives, indicating the promise of this chemical class.

Compounds incorporating the pyridine scaffold have demonstrated notable activity against several clinically relevant bacteria, including the Gram-positive pathogens Staphylococcus aureus and Enterococcus faecalis. For example, certain 4-pyridinone derivatives have been found to inhibit the growth of Enterococcus faecalis and Staphylococcus aureus researchgate.net. Thiazolidinone derivatives have also shown potent bactericidal and anti-biofilm activity against S. aureus nih.gov. This suggests that the core structure is a viable starting point for developing novel antibacterial agents.

| Compound Class | Pathogen | Activity Noted | Reference |

|---|---|---|---|

| Pyridine Salts | Staphylococcus aureus | Good antibacterial activity | nih.gov |

| 4-Pyridinone Derivatives | Enterococcus faecalis | Inhibitory activity observed | researchgate.net |

| 4-Pyridinone Derivatives | Staphylococcus aureus | Inhibitory activity observed | researchgate.net |

| Thiazolidinone Derivatives | Staphylococcus aureus | Potent bactericidal and anti-biofilm activity (MICs: 6.3–25.0 µg/mL) | nih.gov |

| 1-Alkyl-2-(4-pyridyl)pyridinium Bromides | Staphylococcus aureus | High activity, particularly compounds with alkyl chains of 11-16 carbons | researchgate.net |

The antimicrobial properties of the pyridine-phenyl scaffold can be significantly modulated by the addition of various substituents. Structure-activity relationship (SAR) studies on related heterocyclic compounds have provided insights into this phenomenon. For example, research on certain benzodiazepine derivatives indicated that the presence of an electron-withdrawing nitro group on the phenyl ring enhanced antibacterial activity . In contrast, electron-releasing groups on a different part of the molecule were found to improve antifungal activity . Other studies have shown that pyridine derivatives featuring nitro and dimethoxy substituents were among the most active against a panel of bacterial and fungal strains nih.gov. The strategic modification of substituents is therefore a critical aspect of designing potent antimicrobial agents based on this core structure.

Modulation of Receptor or Enzyme Activity

The most significant application of the this compound scaffold discovered to date is in the modulation of receptor activity, particularly as a basis for developing positive allosteric modulators (PAMs).

Derivatives of this compound have been identified as modulators of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR) nih.gov. The M4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. These receptors are predominantly found in the striatum, cortex, and hippocampus of the brain nih.gov. The development of ligands that can selectively target M4 receptors is a significant goal in neuroscience research, as these receptors are implicated in various neurological and psychiatric disorders, including schizophrenia and cognitive deficits googleapis.com.

A key breakthrough was the identification of a substituted derivative, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as a potential candidate for a positive allosteric modulator (PAM) of the M4 mAChR in a high-throughput screening campaign nih.gov. PAMs bind to an allosteric site on a receptor, which is topographically distinct from the binding site of the endogenous agonist (e.g., acetylcholine). Instead of activating the receptor directly, a PAM enhances the affinity and/or efficacy of the endogenous agonist acs.org.

This allosteric mechanism offers a significant therapeutic advantage by allowing for a more subtle and physiologically relevant modulation of receptor activity, which can lead to improved subtype selectivity and a reduction in side effects compared to traditional orthosteric agonists nih.govnih.gov. Studies on related M4 PAMs demonstrate that small structural changes can result in pronounced differences in pharmacological properties, such as potency (pEC50) and the maximum effect (Emax) nih.gov. The development of selective M4 PAMs is an active area of research for treating psychosis and cognitive disorders googleapis.com.

| Compound | Potency (pEC50) | Maximum Effect (% of ACh Emax) | Reference |

|---|---|---|---|

| VU0467154 | 7.75 ± 0.06 | 68% | acs.org |

| VU0152100 | 6.59 ± 0.07 | 69% | acs.org |

| LY2033298 | 6.19 ± 0.03 | 67% | acs.org |

Development of Biological Probes and Diagnostic Tools

The unique photophysical properties of molecules containing aromatic and heteroaromatic systems are often harnessed to create tools for visualizing and quantifying biological processes. While the specific compound this compound has not been extensively characterized in the scientific literature as a biological probe, its structural components are relevant to the design of such tools.

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, with this emission process being sensitive to the probe's local environment. This sensitivity allows them to be used for imaging and sensing interactions with specific biomolecules. The development of these probes is a robust field, with core fluorescent motifs often originating from synthetic organic dyes.

The this compound structure contains a pyridine ring, a common component in various fluorescent systems. Pyridine derivatives have been incorporated into a range of fluorophores, although their fluorescence in aqueous media can sometimes be diminished by a phenomenon known as aggregation-caused quenching (ACQ). No specific studies detailing the use of this compound as a fluorescent probe for biological molecule interaction were identified in a review of the available literature.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This is often contrary to the aggregation-caused quenching effect observed in many traditional dyes. The mechanism behind AIE is typically the restriction of intramolecular motions (RIM), such as vibrations and rotations, in the aggregated state, which closes non-radiative decay pathways and promotes light emission.

Pyridine-containing molecules have been successfully utilized in the design of AIE luminogens (AIEgens). For instance, pyridinium-based hydrazones have been synthesized and shown to exhibit AIE properties. However, a detailed investigation into the AIE characteristics of this compound itself has not been reported. Therefore, while its pyridine moiety suggests a potential for incorporation into AIE-active systems, there is no direct experimental evidence of this application.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design

The journey of a potential drug molecule from administration to its therapeutic effect is governed by its pharmacokinetic and pharmacodynamic properties. Computational, or in silico, methods are now integral to the early stages of drug discovery for predicting these properties, allowing for the prioritization of candidates with favorable profiles and reducing the reliance on extensive experimental testing.

ADMET profiling assesses the disposition of a chemical compound within an organism. These properties are critical determinants of a drug's efficacy and safety. In silico tools provide rapid and cost-effective predictions for key ADMET parameters based on a molecule's structure. The predicted ADMET profile for this compound reveals several key characteristics relevant to its potential as a drug candidate.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 184.24 g/mol | Conforms to drug-likeness criteria (e.g., Lipinski's rule <500). |

| LogP (Octanol/Water) | 2.15 | Indicates moderate lipophilicity. |

| Water Solubility (LogS) | -2.716 | Predicted to be soluble in water. |

| Absorption | ||

| Human Intestinal Absorption | 93.3% | Predicted to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | 0.491 | Suggests moderate permeability across intestinal epithelial cells. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.178 L/kg | Suggests limited distribution into tissues from the bloodstream. |

| Fraction Unbound in Plasma | 0.547 | Over half of the compound is predicted to be free in plasma to interact with targets. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely to be metabolized by the cytochrome P450 2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the cytochrome P450 3A4 enzyme. |

| Excretion | ||

| Total Clearance (log L/hr/kg) | -0.063 | Predicts a moderate rate of excretion from the body. |

Data generated from widely used in silico predictive models. These are theoretical predictions and have not been experimentally validated.

The molecule adheres to Lipinski's rule of five, a widely used guideline for evaluating drug-likeness, suggesting it possesses a physicochemical profile compatible with oral bioavailability. Predictions indicate good intestinal absorption. The compound is predicted to be a substrate for key metabolic enzymes CYP2D6 and CYP3A4, which is a critical consideration for potential drug-drug interactions.

The blood-brain barrier (BBB) is a highly selective barrier that separates the circulating blood from the central nervous system (CNS). For drugs targeting the CNS, the ability to cross this barrier is essential, whereas for peripherally acting drugs, inability to cross the BBB is often desirable to avoid CNS side effects.

Computational models are frequently used to predict whether a compound can permeate the BBB. These models typically use descriptors such as lipophilicity, polar surface area, and molecular size. The prediction for this compound suggests it is capable of crossing the BBB.

Table 2: Predicted Blood-Brain Barrier (BBB) Permeability of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| BBB Permeability (logBB) | 0.051 | A logBB value > -1.0 is generally considered to indicate penetration into the CNS. |

| CNS Permeability (logPS) | -1.972 | A logPS value > -2.0 is often indicative of a CNS-active compound. |

Data generated from widely used in silico predictive models. These are theoretical predictions and have not been experimentally validated.

The positive logBB value and the logPS value within the typical range for CNS-active compounds indicate that this compound is predicted to penetrate the central nervous system. This has significant implications for its potential therapeutic applications and side-effect profile, suggesting it could be investigated for neurological targets.

Role of 4 Pyridin 2 Yl Phenyl Methanamine in Catalysis and Materials Science

Ligand Design for Metal Complexes in Catalysis

Formation of Pincer Palladacycles from (4-(Pyridin-2-yl)phenyl)methanamine Derivatives

The structure of this compound is an ideal scaffold for the creation of NCN' pincer ligands. In such a ligand, the central phenyl ring is designed to be metallated at the C6 position (ortho to the aminomethyl group), while the pyridyl nitrogen and the amine nitrogen coordinate to the metal center, creating a stable, tridentate chelate structure. These pincer complexes, particularly with palladium, are of significant interest due to their high stability and catalytic activity.

The synthesis of unsymmetrical NCN' pincer palladacycles from ligands derived from this compound can be achieved through several established routes. A common method is direct C-H bond activation or metallation. rsc.org For instance, the ligand precursor can be reacted with a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]) or palladium(II) acetate, often in a solvent like ethanol (B145695) or dimethylacetamide (DMA) and refluxed to facilitate the cyclometalation. nih.gov An alternative approach involves a pre-functionalization step, such as lithiation of the phenyl ring at the position ortho to the benzylamine (B48309) group, followed by transmetalation to the palladium center. researchgate.net

Once synthesized, these pincer complexes are rigorously characterized using a suite of analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the complex and the successful formation of the metal-carbon bond.

Mass Spectrometry: Techniques like FAB⁺ MS or ESI-MS help in determining the molecular weight and confirming the 1:1 metal-to-ligand stoichiometry. nih.gov

Single-Crystal X-ray Diffraction: This provides definitive proof of the pincer structure, revealing precise bond lengths, bond angles, and the coordination geometry around the palladium center. rsc.orgnih.gov The analysis typically confirms a distorted square planar geometry for the Pd(II) center, which is characteristic of NCN pincer complexes. nih.gov

Palladium(II) pincer complexes are renowned for their efficacy as catalysts in a variety of carbon-carbon bond-forming reactions. The catalytic performance of palladacycles derived from this compound analogues is typically evaluated in well-established cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. rsc.orgnih.gov

In a typical catalytic test, the pincer complex is used in low loadings (e.g., 0.1 to 1 mol%) to couple an aryl halide (like an aryl bromide) with a coupling partner, such as an acrylate, styrene, or a phenylboronic acid. rsc.orgnih.gov The reaction is run in a suitable solvent (e.g., DMA) with a base (e.g., Et₃N or K₂CO₃) at an elevated temperature. rsc.orgorganic-chemistry.org The catalytic activity is measured by the yield of the desired coupled product, which is often analyzed by Gas Chromatography (GC) or by isolating the product. The selectivity of the catalyst is also a key parameter, assessing the formation of the desired isomer and minimizing side products. These pincer complexes often exhibit high activity and stability, with some being recyclable for multiple runs without significant loss of performance. organic-chemistry.org

Table 1: Representative Catalytic Activity of Pincer Palladium Complexes in Cross-Coupling Reactions

| Entry | Aryl Halide | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Bromobenzene | Methyl acrylate | NCN-Pd Complex | 95 | rsc.org |

| 2 | 4-Bromotoluene | Methyl acrylate | NCN-Pd Complex | 98 | rsc.org |

| 3 | 4-Bromoanisole | Phenylboronic acid | ONS-Pd Complex | 90 | nih.gov |

Note: The data represents the performance of analogous pincer palladium complexes to illustrate typical catalytic efficiencies.

Application in Cross-Coupling Reactions (e.g., Negishi-type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. researchgate.net The Negishi cross-coupling, which pairs an organozinc compound with an organohalide, is particularly powerful due to its functional group tolerance. The ligand coordinated to the palladium center is critical for the success of these reactions, influencing the catalyst's stability, activity, and selectivity.

While specific studies detailing the use of this compound as a ligand in Negishi coupling are not prominent, its structural motifs are highly desirable. The pyridine (B92270) nitrogen and amine group can coordinate to the palladium atom, creating a chelate that stabilizes the catalytic species throughout the catalytic cycle. This cycle involves three main steps:

Oxidative Addition: The Pd(0) active species reacts with the organohalide. The electronic properties of the pyridine ligand can influence the rate of this step.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric and electronic environment created by the ligand is crucial for this final, product-releasing step.

The use of ligands containing pyridine is widespread in catalysis, and the bidentate nature of this compound makes it a promising candidate for developing robust catalysts for such transformations.

Coordination Chemistry with Transition Metals (e.g., Zn(II), Pd(II), Cd(II), Ni(II))

The ability of this compound to act as a chelating ligand allows it to form stable complexes with a range of transition metals. The pyridine nitrogen and the exocyclic amine nitrogen can bind to a single metal center to form a stable six-membered chelate ring. The coordination chemistry of such pyridine-amine ligands has been explored with various metal ions. researchgate.net

Pd(II) and Ni(II): These d⁸ metals commonly form four-coordinate, square planar complexes. jscimedcentral.com The strong preference of Ni(II) for this geometry and the extensive use of Pd(II) in catalysis make them prime targets for complexation. jscimedcentral.com

Zn(II) and Cd(II): As d¹⁰ ions, zinc and cadmium are flexible in their coordination geometry but frequently adopt a four-coordinate, tetrahedral arrangement with ligands of this type. researchgate.netnih.gov

Other Metals: Similar pyridine-based ligands have been successfully complexed with Co(II), which can form distorted octahedral complexes, and Cu(I)/Cu(II), which can adopt tetrahedral or square planar geometries. researchgate.netjscimedcentral.comnih.gov

The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., NiCl₂, Zn(NO₃)₂, CdCl₂) in a suitable solvent like ethanol or methanol. nih.gov

The precise geometry of the metal complexes formed with this compound and its derivatives is crucial to their properties and potential applications. The investigation of these geometries is primarily accomplished through single-crystal X-ray diffraction, which provides unambiguous structural data. researchgate.net

Common coordination geometries observed for related pyridine-amine ligands include:

Tetrahedral: Often seen with Zn(II), Cd(II), and some Cu(I) and Ni(II) complexes. researchgate.netjscimedcentral.comnih.gov

Square Planar: A common geometry for Pd(II), Pt(II), Ni(II), and some Cu(II) complexes. jscimedcentral.comnih.gov

Octahedral: Typically involves two tridentate ligands or one bidentate ligand with other coordinating species (like solvents or anions) to fill the coordination sphere, as seen with Co(II) and Ni(II). researchgate.netwikipedia.org

The electronic behavior of these complexes is studied using techniques such as UV-visible spectroscopy to probe d-d transitions and charge-transfer bands, and magnetic susceptibility measurements to determine the number of unpaired electrons and infer the spin state and coordination environment of the metal ion. nih.govresearchgate.net

Table 2: Common Coordination Geometries with Various Transition Metals

| Metal Ion | d-electron Count | Common Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | d⁸ | Square Planar, Tetrahedral, Octahedral | researchgate.netjscimedcentral.comnih.gov |

| Pd(II) | d⁸ | Square Planar | wikipedia.org |

| Zn(II) | d¹⁰ | Tetrahedral | researchgate.netnih.gov |

| Cd(II) | d¹⁰ | Tetrahedral | nih.gov |

Information on Specific Applications of this compound Remains Limited in Publicly Available Research

The structural features of this compound, which include a reactive primary amine group and a metal-coordinating pyridine ring, theoretically make it a promising candidate for various applications in materials science. The amine group can act as a site for polymerization or for grafting onto other structures, while the pyridine moiety can coordinate with metal ions, influencing the electronic and optical properties of resulting materials.

However, the current body of published research does not provide specific examples or detailed findings that would allow for a thorough discussion as per the requested outline. While related compounds and different isomers, such as those with a pyridin-4-yl group, are mentioned in the context of creating polymers with specific electronic or optical properties and as building blocks for more complex molecules, this information is not directly applicable to the specified this compound.

Similarly, while the intercalation of organic molecules into layered materials is a well-established field for enhancing optical properties, there are no specific studies found that document the use of this compound for this purpose. The development of materials with tailored functionalities often relies on the unique properties of their molecular components, and while this compound holds potential, dedicated research elaborating on its role in this area is not currently available.

Due to the absence of specific and detailed information in the scientific literature for this compound within the requested contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Further research and publication in this specific area would be necessary to elaborate on its role in catalysis and materials science.

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Advanced AI and Machine Learning in Compound Design and Optimization

By leveraging advanced algorithms, researchers can predict the physicochemical properties, bioactivity, and potential toxicity of new analogues with greater accuracy. researchgate.net Machine learning models can analyze vast datasets of chemical structures and biological activities to identify key structural features that govern a compound's efficacy and safety profile. nih.gov This data-driven approach can streamline the lead optimization process, reducing the time and cost associated with traditional drug discovery methods. researchgate.net

For instance, AI can be employed to design derivatives of (4-(Pyridin-2-yl)phenyl)methanamine with improved binding affinity to specific biological targets, such as enzymes or receptors implicated in disease. myskinrecipes.comresearchgate.net Predictive models can also help in designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of effective and safe drugs. nih.gov

Exploration of Novel Therapeutic Areas beyond Current Applications

While this compound and its derivatives have shown promise in areas like cancer therapy as kinase inhibitors, their therapeutic potential extends to a broader range of diseases. myskinrecipes.com The unique structural features of this compound make it a promising scaffold for developing treatments for various other medical conditions. myskinrecipes.com

One area of interest is the development of novel treatments for neglected tropical diseases. For example, derivatives of similar pyridine-containing compounds have been investigated for their activity against parasites like Trypanosoma brucei, the causative agent of Human African trypanosomiasis. researchgate.netescholarship.org The exploration of this compound derivatives could lead to new therapeutic options for such diseases.

Furthermore, the scaffold of this compound can be modified to target a variety of other biological pathways. For instance, derivatives of 4-phenylpyridin-2-one have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease and schizophrenia. nih.gov The structural similarities suggest that this compound could serve as a starting point for developing modulators of other important receptors.

| Potential Therapeutic Area | Target | Rationale |

| Neglected Tropical Diseases | Parasitic enzymes/receptors | Pyridine-containing compounds have shown promise against various parasites. researchgate.netescholarship.org |

| Neurodegenerative Diseases | Muscarinic Acetylcholine Receptors | Derivatives of similar scaffolds have shown modulatory activity. nih.gov |